3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyclobutyl ring and an oxolan ring, making it a subject of interest for chemists and biologists alike.
Preparation Methods
The synthesis of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol involves several steps, typically starting with the preparation of the cyclobutyl ring followed by the introduction of the aminomethyl group and the oxolan ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Aminomethyl Group Introduction: This step often involves the use of aminomethylating agents under controlled conditions.
Oxolan Ring Formation: The final step typically involves the formation of the oxolan ring through cyclization reactions.
Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing yield and purity.
Chemical Reactions Analysis
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a nucleoside analog in antiviral and anticancer therapies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating its precise mechanism of action.
Comparison with Similar Compounds
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol can be compared with other nucleoside analogs, such as:
4’-thio-2’-deoxycytidine: Another nucleoside analog with similar structural features.
2’-deoxycytidine: A naturally occurring nucleoside with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8(2-1-3-8)9(11)4-5-12-7-9/h11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNSVATUXXCBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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